molecular formula C24H21ClN2O3S B2784651 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE CAS No. 895642-50-9

3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2784651
CAS No.: 895642-50-9
M. Wt: 452.95
InChI Key: XTPREXUTECSGSB-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine is a synthetic quinoline derivative intended for research and development purposes. Quinolines are a significant class of heterocyclic compounds known for their diverse biological profiles. This compound features a chlorobenzenesulfonyl group at the 3-position and a (4-methoxyphenyl)methyl (4-methoxybenzyl) group on the 4-amine, structural motifs often associated with potential biological activity . While the specific mechanism of action for this compound requires further investigation, research on structurally similar 4-aminoquinolines has shown that the presence of halogen atoms (such as chlorine) and specific lipophilic substituents on the quinoline core can be critical for antimycobacterial activity . For instance, certain 4-aminoquinolines with halogen substitutions at the 6-position have demonstrated promising activity against Mycobacterium tuberculosis . This suggests that 3-(4-Chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine could be a valuable candidate for researchers exploring new chemical entities in infectious disease, particularly in tuberculosis. Its structure also makes it of interest for general medicinal chemistry efforts, including structure-activity relationship (SAR) studies and as a building block for the synthesis of more complex molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-16-3-12-22-21(13-16)24(27-14-17-4-8-19(30-2)9-5-17)23(15-26-22)31(28,29)20-10-6-18(25)7-11-20/h3-13,15H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPREXUTECSGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base such as pyridine or triethylamine.

    Attachment of the Methoxybenzyl Moiety: The methoxybenzyl group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and methoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural and synthetic differences between the target compound and related quinoline derivatives:

Compound Name Substituents (Position) Synthesis Method Melting Point Key Features
Target Compound 3-(4-Cl-benzenesulfonyl), 4-(4-MeO-benzyl), 6-Me Not explicitly described - Sulfonyl, benzylamine, methyl
4-Amino-2-(4-Cl-phenyl)-3-(4-MeO-phenyl)quinoline (4k) 2-(4-Cl-phenyl), 3-(4-MeO-phenyl), 4-NH₂ Pd-catalyzed cross-coupling 223–225°C Primary amine, no sulfonyl
8-Acetamino-3-(4-Cl-benzenesulfonyl)quinoline (6b) 3-(4-Cl-benzenesulfonyl), 8-acetamino Oxidation with MMPP - Sulfonyl, acetamino at position 8
2-(4-Cl-phenyl)-4-(3,4-diMeO-phenyl)-6-MeO-3-Me-quinoline 2-(4-Cl-phenyl), 4-(3,4-diMeO-phenyl), 6-MeO, 3-Me One-pot three-component strategy - Dimethoxy, methoxy, and methyl groups
2-[3-(Benzenesulfonyl)-6-Et-4-oxo-quinolin-1-yl]-N-(4-Cl-phenyl)acetamide 3-benzenesulfonyl, 6-Et, 4-oxo, N-(4-Cl-phenyl) Not described - Oxo, ethyl, acetamide substituents

Physical and Electronic Properties

  • Melting Points: Compound 4k exhibits a high melting point (223–225°C), likely due to crystalline packing enhanced by its primary amine and planar quinoline core. The target compound’s benzylamine group might reduce crystallinity compared to 4k .

Functional Group Impact

  • Sulfonyl vs. Methoxy: The sulfonyl group in the target and 6b may enhance hydrogen-bonding capacity compared to methoxy-substituted quinolines (e.g., ).
  • Benzylamine vs.

Research Findings and Implications

  • Synthetic Efficiency: Pd-catalyzed methods (as in ) are widely adopted for quinoline synthesis but may require optimization for sulfonyl-containing substrates.
  • Substituent Trade-offs : The 6-methyl group in the target may confer steric stabilization absent in 6-methoxy or 6-ethyl analogs (), possibly influencing metabolic stability.
  • Uniqueness of Target: The combination of sulfonyl, benzylamine, and methyl groups distinguishes it from analogs, suggesting novel physicochemical or biological properties warranting further study.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine, also referred to as C769-1688, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C24H21ClN2O3S
  • Molar Mass : 478.99 g/mol
  • CAS Number : 339103-25-2
  • Density : 1.299 g/cm³ (predicted)
  • Boiling Point : 662.3 °C (predicted)
  • pKa : 1.71 (predicted)

The compound's biological activity is primarily attributed to its ability to interact with various biochemical pathways. The sulfonyl group can act as a reactive site that interacts with nucleophilic residues in proteins, potentially leading to enzyme inhibition or receptor modulation. This interaction is critical for its proposed therapeutic effects, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activities. Specifically, the presence of the methoxyphenyl group enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that C769-1688 demonstrates moderate to high activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. C769-1688 was evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Studies revealed that it possesses sub-micromolar activity against both chloroquine-sensitive and resistant strains.

Strain IC50 (μM) Selectivity Index
Chloroquine-sensitive (3D7)0.045>100
Chloroquine-resistant (K1)0.028>150

Study 1: Synthesis and Evaluation

A study published in Medicinal Chemistry synthesized various quinoline derivatives, including C769-1688, and evaluated their antimalarial activity. The results indicated that modifications at the 6-position of the quinoline ring significantly enhanced potency against drug-resistant strains of P. falciparum .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment against mammalian cell lines (HepG2, HEK293), C769-1688 showed promising selectivity with an EC50 greater than 5 μM, indicating low toxicity at therapeutic concentrations . This selectivity is crucial for developing safe therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including sulfonylation, alkylation, and cyclization. To optimize conditions:
  • Stepwise parameter variation : Systematically alter temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions).
  • Analytical validation : Use HPLC or LC-MS to monitor intermediate purity and reaction progress .
  • Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationClC₆H₄SO₂Cl, Et₃N, DCM, 0°C → RT7895%
Alkylation4-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C6590%

Q. How can researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility profiling : Test in buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectrophotometry or NMR saturation transfer .
  • Stability studies : Incubate at 25°C and 40°C for 1–4 weeks; analyze degradation products via LC-MS .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity (e.g., kinase inhibition, antimicrobial effects)?

  • Methodological Answer :
  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR).
  • Antimicrobial screening : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of analogs with improved target binding affinity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., quinoline-binding enzymes). Focus on sulfonyl and methoxy groups as key pharmacophores .
  • QSAR analysis : Derive regression models from IC₅₀ data of analogs to predict activity based on substituent electronic/hydrophobic parameters .

Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer :
  • Replicate assays : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Purity verification : Re-analyze compound batches via NMR and HRMS to exclude impurities (>98% purity required) .
  • Theoretical alignment : Cross-reference results with established mechanisms (e.g., kinase inhibition vs. off-target effects) .

Q. How can researchers investigate the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation studies : Expose to UV light (254 nm) in aqueous solutions; identify byproducts via GC-MS .
  • Soil microcosm experiments : Monitor biodegradation in agricultural soil samples using ¹⁴C-labeled compound tracing .

Methodological Framework for Experimental Design

Q. How to align research on this compound with a theoretical framework (e.g., structure-activity relationships, enzyme kinetics)?

  • Methodological Answer :
  • Hypothesis-driven design : Link synthesis to hypotheses about sulfonyl group interactions with hydrophobic enzyme pockets .
  • Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .

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